2-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 2-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide belongs to the benzothiazole sulfonamide class, characterized by a dihydrobenzothiazole core fused with a sulfonyl-substituted benzamide group. Its structure features:
- A 2,3-dihydro-1,3-benzothiazole ring system with a (2E)-configuration.
- A 2-methoxyethyl substituent at the 3-position of the benzothiazole ring.
- A methanesulfonyl group on the benzamide moiety.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-24-12-11-20-14-8-4-5-9-15(14)25-18(20)19-17(21)13-7-3-6-10-16(13)26(2,22)23/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNQKQJDPNRVGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to modulate specific pathways, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
Compound A : (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
- Key Differences :
- Substituents: 2-Methoxyphenyl and phenyl groups at positions 3 and 4 of the thiazole ring vs. 2-methoxyethyl in the target compound.
- Benzamide Group: 4-Methyl substitution vs. methanesulfonyl in the target.
- Impact: The bulkier aromatic substituents in Compound A may reduce solubility compared to the target compound’s flexible 2-methoxyethyl chain.
Compound B : N-[3-(2-Ethoxyethyl)-4,6-difluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(methylsulfonyl)benzamide
- Key Similarities :
- Contains a methanesulfonylbenzamide group and a 2-alkoxyethyl substituent.
- Key Differences :
- Ethoxyethyl vs. methoxyethyl chain: The longer ethoxy group may increase lipophilicity.
- Fluorine substituents at positions 4 and 6 on the benzothiazole ring enhance electronegativity.
- Impact :
Sulfonamide and Sulfonyl Group Modifications
Compound C : 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide
- Key Similarities :
- Shares the dihydrobenzothiazole core and sulfonamide linkage.
- Key Differences :
- 4-Methoxybenzenesulfonamide vs. methanesulfonylbenzamide in the target compound.
- Lacks the 2-methoxyethyl substituent.
- Impact :
Hydrogen Bonding and Crystal Packing
Compound D : 2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
- Key Similarities :
- Benzamide derivatives with hydrogen-bonding motifs.
- Key Differences :
- Bromine substituent vs. methanesulfonyl group.
- Pyrazole ring instead of benzothiazole.
- Impact :
Data Tables: Structural and Functional Comparisons
Research Findings and Trends
- Synthetic Routes: The target compound’s synthesis likely parallels methods for analogous benzothiazoles, such as coupling sulfonyl chlorides with aminobenzothiazoles under basic conditions .
- Crystal Packing : Compounds with sulfonyl groups (e.g., target compound, Compound C) exhibit stabilization via N–H⋯N and C–H⋯O bonds, while π-π interactions are more prominent in halogenated derivatives (Compound D) .
Biological Activity
2-Methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound characterized by its unique chemical structure, which includes a benzothiazole core. This compound is being investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure features:
- A benzothiazole ring , known for its biological activity.
- A methanesulfonyl group , which can enhance solubility and bioavailability.
- An amide linkage , which is common in many biologically active molecules.
This structural composition suggests potential interactions with biological targets, making it a candidate for further investigation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. In particular, compounds similar to 2-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 | 2D |
| Compound 6 | HCC827 | 6.48 ± 0.11 | 2D |
| Compound 9 | NCI-H358 | 20.46 ± 8.63 | 3D |
These results indicate that certain derivatives exhibit significant cytotoxicity in two-dimensional assays compared to three-dimensional cultures, suggesting a need for further exploration of their mechanisms of action and efficacy in vivo .
Antimicrobial Activity
In addition to antitumor properties, benzothiazole derivatives have shown promising antimicrobial activity. Testing against common pathogens such as Escherichia coli and Staphylococcus aureus revealed varying degrees of effectiveness:
| Compound | Target Pathogen | Activity |
|---|---|---|
| Compound 5 | E. coli | Moderate |
| Compound 6 | S. aureus | High |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
The mechanism by which 2-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The unique structural features allow it to modulate various biochemical pathways, potentially leading to:
- Inhibition of cell proliferation in cancer cells.
- Disruption of bacterial cell wall synthesis.
Further studies are needed to elucidate the precise molecular interactions and pathways involved .
Case Studies and Research Findings
- Antitumor Studies :
-
Antimicrobial Testing :
- In another investigation, derivatives were tested using broth microdilution methods according to CLSI guidelines, showing promising results against both Gram-positive and Gram-negative bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
